molecular formula C16H19NO B1306302 (1-Furan-2-yl-but-3-enyl)-phenethyl-amine CAS No. 436088-82-3

(1-Furan-2-yl-but-3-enyl)-phenethyl-amine

Cat. No.: B1306302
CAS No.: 436088-82-3
M. Wt: 241.33 g/mol
InChI Key: DENSQFIUVKVMOD-UHFFFAOYSA-N
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Description

(1-Furan-2-yl-but-3-enyl)-phenethyl-amine is an organic compound that features a furan ring, a but-3-enyl chain, and a phenethylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Furan-2-yl-but-3-enyl)-phenethyl-amine typically involves the reaction of furan derivatives with phenethylamine under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, where a furan derivative is coupled with a phenethylamine derivative in the presence of a palladium catalyst and a suitable base . The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed cross-coupling reactions. The process is optimized for scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated systems are often employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

(1-Furan-2-yl-but-3-enyl)-phenethyl-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(1-Furan-2-yl-but-3-enyl)-phenethyl-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1-Furan-2-yl-but-3-enyl)-phenethyl-amine involves its interaction with specific molecular targets and pathways. The phenethylamine moiety can interact with neurotransmitter receptors, potentially modulating their activity. Additionally, the furan ring may participate in redox reactions, influencing cellular oxidative stress pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-Furan-2-yl-but-3-enyl)-phenethyl-amine is unique due to its combination of a furan ring, a but-3-enyl chain, and a phenethylamine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

1-(furan-2-yl)-N-(2-phenylethyl)but-3-en-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO/c1-2-7-15(16-10-6-13-18-16)17-12-11-14-8-4-3-5-9-14/h2-6,8-10,13,15,17H,1,7,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DENSQFIUVKVMOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC(C1=CC=CO1)NCCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10389914
Record name (1-Furan-2-yl-but-3-enyl)-phenethyl-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10389914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

436088-82-3
Record name (1-Furan-2-yl-but-3-enyl)-phenethyl-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10389914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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